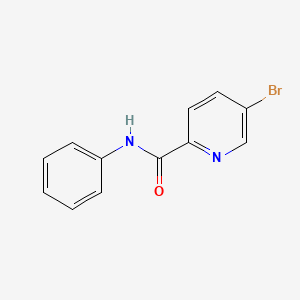

5-bromo-N-phenylpyridine-2-carboxamide

説明

5-bromo-N-phenylpyridine-2-carboxamide is a chemical compound with the molecular formula C12H8BrN3O . It is primarily used in scientific research and has a variety of applications in the fields of chemistry, biology, and materials.

Molecular Structure Analysis

The molecular structure of 5-bromo-N-phenylpyridine-2-carboxamide is characterized by a pyridine ring substituted with a bromine atom and a phenyl group . The exact structural details would require more specific information or experimental data, which I currently do not have.Chemical Reactions Analysis

While specific chemical reactions involving 5-bromo-N-phenylpyridine-2-carboxamide are not available, similar compounds have been involved in various reactions. For instance, the top reaction types seen in a survey were amide formation, heterocycle formation, N-arylation, CO2H deprotection, N-alkylation, reductive amination, and N-Boc deprotection .Physical And Chemical Properties Analysis

5-bromo-N-phenylpyridine-2-carboxamide has a molecular weight of 277.12 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .科学的研究の応用

Chemistry and Synthesis

5-bromo-N-phenylpyridine-2-carboxamide: is a versatile compound in synthetic chemistry. It serves as a building block for the synthesis of various heterocyclic compounds . The bromo group on the pyridine ring makes it a prime candidate for cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are pivotal in creating complex organic molecules for material science, pharmaceuticals, and agrochemicals.

Pharmaceuticals

In pharmaceutical research, 5-bromo-N-phenylpyridine-2-carboxamide is utilized for the development of drug candidates. Its structure is amenable to modifications that can lead to the discovery of new therapeutic agents . The presence of both bromo and amide functional groups allows for subsequent functionalization, which is crucial in medicinal chemistry for optimizing drug properties like potency, selectivity, and pharmacokinetics.

Material Science

This compound finds applications in material science due to its potential use in organic semiconductors and as a precursor for electronic materials . The electronic properties of pyridine derivatives make them suitable for use in light-emitting diodes (LEDs), photovoltaic cells, and other electronic devices.

Industrial Applications

In industrial settings, 5-bromo-N-phenylpyridine-2-carboxamide can be used in the synthesis of dyes, pigments, and other specialty chemicals . Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of industrial materials.

Environmental Science

The study of environmental fate and transport of chemical compounds often includes compounds like 5-bromo-N-phenylpyridine-2-carboxamide . Researchers can use it to understand the behavior of similar organic contaminants in the environment .

Biochemistry Research

In biochemistry, this compound can be used to study enzyme-substrate interactions, particularly with enzymes that interact with pyridine rings. It can also serve as a scaffold for designing enzyme inhibitors .

Agricultural Studies

5-bromo-N-phenylpyridine-2-carboxamide: may be explored for its potential use in developing new agrochemicals. Its structural features could be beneficial in creating compounds with herbicidal or pesticidal activities .

Analytical Methods

Analytical chemists may employ 5-bromo-N-phenylpyridine-2-carboxamide as a standard or reagent in chromatography and spectroscopy techniques. It can help in the development of new analytical methods for detecting similar compounds .

Safety And Hazards

特性

IUPAC Name |

5-bromo-N-phenylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O/c13-9-6-7-11(14-8-9)12(16)15-10-4-2-1-3-5-10/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEVZDWMTJNQKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-phenylpyridine-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

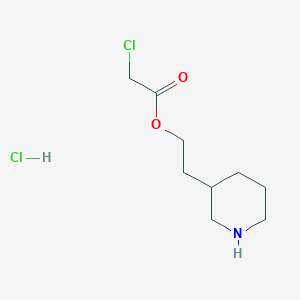

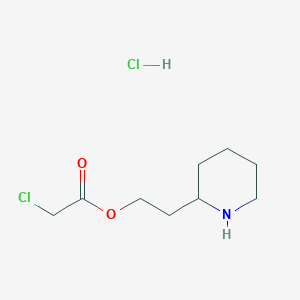

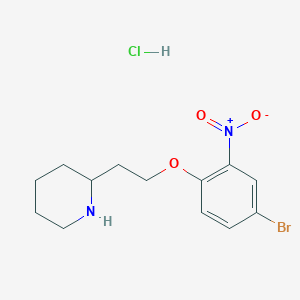

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441765.png)

![2-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1441767.png)

![3-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441770.png)

![3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441772.png)

![4-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441773.png)

![1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1441775.png)

![3-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride](/img/structure/B1441780.png)

![5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinylmethyl-ether hydrochloride](/img/structure/B1441781.png)

![3-[(2,3,5-Trimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441782.png)

![3-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441785.png)

![4-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441787.png)